molecular formula C6H12O2 B13350362 3-(Hydroxymethyl)-1-methyl-cyclobutanol

3-(Hydroxymethyl)-1-methyl-cyclobutanol

Cat. No.: B13350362
M. Wt: 116.16 g/mol
InChI Key: SGNWGZQUTZVGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxymethyl)-1-methyl-cyclobutanol is an organic compound characterized by a cyclobutane ring substituted with a hydroxymethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-1-methyl-cyclobutanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-methyl-cyclobutanone with formaldehyde in the presence of a base, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium borohydride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxymethyl)-1-methyl-cyclobutanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.

Major Products Formed:

    Oxidation: 3-(Carboxymethyl)-1-methyl-cyclobutanol.

    Reduction: this compound.

    Substitution: Various substituted cyclobutanol derivatives depending on the substituent introduced.

Scientific Research Applications

3-(Hydroxymethyl)-1-methyl-cyclobutanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-1-methyl-cyclobutanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring provides a rigid framework that can affect the compound’s binding to enzymes and receptors.

Comparison with Similar Compounds

    3-(Hydroxymethyl)-cyclobutanol: Lacks the methyl group, resulting in different reactivity and properties.

    1-Methyl-cyclobutanol: Lacks the hydroxymethyl group, affecting its chemical behavior and applications.

    Cyclobutanol: The simplest form, without any substituents, serving as a basic reference compound.

Uniqueness: 3-(Hydroxymethyl)-1-methyl-cyclobutanol is unique due to the presence of both a hydroxymethyl and a methyl group on the cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

3-(hydroxymethyl)-1-methylcyclobutan-1-ol

InChI

InChI=1S/C6H12O2/c1-6(8)2-5(3-6)4-7/h5,7-8H,2-4H2,1H3

InChI Key

SGNWGZQUTZVGHM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.